![molecular formula C13H15BrN2O B580327 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one CAS No. 1272755-96-0](/img/structure/B580327.png)
3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one
Overview
Description
The compound “3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one” is a spiro compound, which is a type of compound where two rings share a single atom. In this case, the shared atom is a nitrogen atom. The compound also contains a bromophenyl group and a ketone group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the spiro ring system, possibly through a cyclization reaction. The bromophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the spiro ring system, with the bromophenyl and ketone groups attached. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromophenyl and ketone groups. The bromine atom is a good leaving group, so it could be involved in substitution reactions. The ketone group is electrophilic and can undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .Scientific Research Applications
- Analgesic Properties : Research has explored the analgesic effects of 3-(2-bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one . Investigating its mechanism of action and potential as a pain-relieving agent is crucial for developing novel analgesics.
- Stereoselective Construction : Scientists have developed an efficient method for constructing 1,6-dioxaspiro[4.n]decan-2-one systems (where n = 4 or 5) from sugar-derived spirocyclopropane carboxylic acids. This work highlights the compound’s role in spiro compound synthesis .
- NMR Signal Integration : In proton NMR spectra, the integration of signal areas provides valuable information. For instance, the integration ratio of 3:2 for the peaks at 7.4 ppm and 2.6 ppm in the 1H NMR spectrum of 1,4-dimethylbenzene corresponds to the actual proton ratios (6:4). This knowledge aids in peak assignment and structural identification .
Medicinal Chemistry and Drug Development
Organic Synthesis and Spiro Compounds
NMR Spectroscopy and Structural Elucidation
Mechanism of Action
Target of Action
Unfortunately, the specific targets of the compound “3-(2-Bromophenyl)-1,4-diazaspiro[4Compounds with similar structures have been studied . For instance, derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione, a structure closely related to the compound , have shown antimicrobial activity .
Mode of Action
For instance, Brompheniramine, a compound with a bromophenyl group, acts as an antagonist of the H1 histamine receptors .
Biochemical Pathways
For instance, Brompheniramine, a compound with a bromophenyl group, affects the histaminergic pathway .
Result of Action
For instance, Brompheniramine, a compound with a bromophenyl group, has antihistaminic effects .
properties
IUPAC Name |
2-(2-bromophenyl)-1,4-diazaspiro[4.4]nonan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c14-10-6-2-1-5-9(10)11-12(17)16-13(15-11)7-3-4-8-13/h1-2,5-6,11,15H,3-4,7-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREOJUBLVKJJME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(C(=O)N2)C3=CC=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849466, DTXSID901228834 | |
Record name | 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50849466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Diazaspiro[4.4]nonan-2-one, 3-(2-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901228834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one | |
CAS RN |
1272755-96-0, 1219331-78-8 | |
Record name | 1,4-Diazaspiro[4.4]nonan-2-one, 3-(2-bromophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50849466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Diazaspiro[4.4]nonan-2-one, 3-(2-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901228834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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